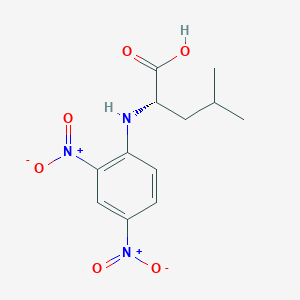

N-(2,4-Dinitrophenyl)-L-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMDPCBYJCIZOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-57-8 | |

| Record name | N-(2,4-Dinitrophenyl)-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZ2S3URB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of N-(2,4-Dinitrophenyl)-L-leucine?

Technical Monograph: Structural & Physicochemical Characterization of N-(2,4-Dinitrophenyl)-L-leucine

Executive Summary

N-(2,4-Dinitrophenyl)-L-leucine (DNP-L-Leucine) is a derivatized amino acid comprising an L-leucine backbone modified at the

Molecular Architecture

The molecule consists of a hydrophobic isobutyl side chain characteristic of leucine and an electron-deficient dinitrophenyl ring attached to the amine. This substitution dramatically alters the electronic and steric profile of the native amino acid.

| Property | Data |

| IUPAC Name | (2S)-2-[(2,4-dinitrophenyl)amino]-4-methylpentanoic acid |

| CAS Number | 1655-57-8 |

| Molecular Formula | |

| Molecular Weight | 297.27 g/mol |

| Chirality | L-isomer (S-configuration at |

| Appearance | Yellow crystalline solid |

| Melting Point | 96–100 °C |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the electron-withdrawing nitro groups that stabilize the amine bond against acid hydrolysis—a key feature of Sanger's reagent derivatives.

Caption: Structural connectivity of N-(2,4-Dinitrophenyl)-L-leucine showing the electron-deficient aromatic ring linked to the chiral amino acid backbone.

Synthesis & Preparation Protocol

The synthesis utilizes 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) via a Nucleophilic Aromatic Substitution (

Mechanism of Action ( )

-

Nucleophilic Attack: The free amine of L-leucine attacks the ipso-carbon of the fluorobenzene.

-

Meisenheimer Complex: Formation of a resonance-stabilized intermediate.

-

Elimination: Loss of the fluoride ion restores aromaticity, yielding the DNP-derivative.[3]

Caption: Step-wise

Experimental Protocol

Note: This protocol is adapted for laboratory-scale preparation.

-

Reagent Preparation: Dissolve 1.0 eq of L-leucine and 2.0 eq of Sodium Bicarbonate (

) in water. -

Addition: Dissolve 1.1 eq of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol. Add this solution dropwise to the aqueous amino acid solution.

-

Expert Insight: The reaction mixture must be kept in the dark as DNP derivatives are photosensitive.

-

-

Reaction: Stir at room temperature for 2 hours. The solution will turn bright yellow.

-

Workup:

-

Extract unreacted FDNB with ether (discard organic layer).

-

Acidify the aqueous layer with 6M HCl to pH < 2. The DNP-leucine will precipitate as a yellow oil or solid.

-

Extract the product into ethyl acetate or ether.

-

-

Purification: Recrystallize from aqueous methanol to obtain yellow needles.

Physicochemical & Spectroscopic Profiling

UV-Vis Spectroscopy

The 2,4-dinitrophenyl group acts as a strong chromophore.

- : ~360 nm (in alkaline solution/ethanol).

-

Utility: This absorption allows for detection in HPLC without derivatization and visual monitoring in Thin Layer Chromatography (TLC).

NMR Characterization ( NMR)

The spectrum is distinct due to the deshielding effects of the nitro groups.

| Proton Environment | Approx. Shift (ppm) | Multiplicity | Assignment |

| Ar-H (C3) | 9.0 – 9.1 | Doublet (d) | Between two |

| Ar-H (C5) | 8.2 – 8.3 | Doublet of Doublets | Adjacent to para |

| Ar-H (C6) | 7.1 – 7.3 | Doublet | Adjacent to amine linkage. |

| NH (Amine) | 8.5 – 8.8 | Broad Singlet | Involved in intramolecular H-bonding with ortho |

| 4.1 – 4.5 | Multiplet | Deshielded by adjacent N-Ar group. | |

| Side Chain ( | 1.6 – 1.8 | Multiplet | Leucine backbone. |

| Methyls ( | 0.9 – 1.0 | Doublet | Terminal methyl groups. |

Solubility Profile

-

Water: Low solubility in acidic pH; soluble in alkaline pH (as carboxylate salt).

-

Organic Solvents: Highly soluble in Ethanol, Acetone, Ethyl Acetate.

-

Chromatography: High retention factor (

) on C18 columns due to the hydrophobic DNP + Leucine side chain combination.

Applications in Research

Chiral Resolution Standard

DNP-leucine is frequently used to evaluate Chiral Stationary Phases (CSPs) , particularly Pirkle-type columns. The electron-deficient DNP ring acts as a

Sanger Sequencing (Historical Context)

While Edman degradation and Mass Spectrometry have largely superseded it, the DNP method remains the gold standard for teaching protein N-terminal analysis. The stability of the DNP-N bond against acid hydrolysis allows the peptide to be hydrolyzed into individual amino acids while the N-terminal DNP-amino acid remains intact for identification.

Hydrophobicity Studies

The DNP group adds a fixed hydrophobic increment, making DNP-leucine a standard marker for calibrating hydrophobicity scales in Partition Chromatography.

References

-

Sanger, F. (1945).[4] "The free amino groups of insulin".[2] Biochemical Journal, 39(5), 507–515.

-

Levy, A. L., & Chung, D. (1955).[5] "A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids". Journal of the American Chemical Society.[5]

-

PubChem. (2024). "N-(2,4-Dinitrophenyl)-L-leucine Compound Summary". National Library of Medicine.

-

Brenner, M., et al. (1961). "Thin-Layer Chromatography of Amino Acid Derivatives". Experientia.

Sources

An In-depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-leucine from L-leucine

This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-L-leucine, a critical derivative in the field of protein chemistry and analysis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, a detailed experimental protocol, and methods for the characterization of the final product. The synthesis is grounded in the well-established Sanger's method, a cornerstone technique for N-terminal amino acid analysis.[1][2][3]

Foundational Principles: The Sanger Reaction

The synthesis of N-(2,4-Dinitrophenyl)-L-leucine hinges on the reaction between the free amino group of L-leucine and 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.[2][3][4] This reaction is a classic example of a nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups on the benzene ring makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack by the amino group of L-leucine. The reaction proceeds under mildly alkaline conditions, which ensures that the amino group is in its deprotonated, nucleophilic state.

The resulting N-(2,4-Dinitrophenyl)-L-leucine, often abbreviated as DNP-Leu, is a stable, yellow-colored compound.[1] This stability is particularly advantageous as the dinitrophenyl group remains attached to the amino acid even after acid hydrolysis, which cleaves peptide bonds.[1][3] This key feature allowed Frederick Sanger to successfully determine the amino acid sequence of insulin, a landmark achievement in biochemistry for which he was awarded the Nobel Prize in Chemistry in 1958.[3]

Reaction Mechanism

The mechanism of the Sanger reaction is a two-step process:

-

Nucleophilic Attack: The deprotonated amino group of L-leucine acts as a nucleophile and attacks the electron-deficient carbon atom of FDNB that is bonded to the fluorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Fluoride Elimination: The aromaticity of the benzene ring is restored by the elimination of the fluoride ion, a good leaving group. This results in the formation of a stable C-N bond and the final product, N-(2,4-Dinitrophenyl)-L-leucine.

Caption: Reaction mechanism for the synthesis of N-(2,4-Dinitrophenyl)-L-leucine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the synthesis of N-(2,4-Dinitrophenyl)-L-leucine in a laboratory setting. Adherence to these steps is crucial for achieving a high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| L-Leucine | ≥98% | Sigma-Aldrich | |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% | Acros Organics | Caution: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE). |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |

| Ethanol | 95% | ||

| Diethyl Ether | Anhydrous | ||

| Hydrochloric Acid (HCl) | Concentrated (37%) | Caution: Corrosive. Handle in a fume hood. | |

| Distilled Water | |||

| Round-bottom flask (100 mL) | |||

| Magnetic stirrer and stir bar | |||

| pH meter or pH paper | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator | |||

| Glass funnel and filter paper |

Synthesis Procedure

Caption: Experimental workflow for the synthesis of DNP-Leucine.

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve a specific amount of L-leucine in an aqueous solution of sodium bicarbonate. The bicarbonate solution creates the necessary alkaline environment (pH ~8-9) to deprotonate the amino group of L-leucine, thereby enhancing its nucleophilicity.[5]

-

Addition of Sanger's Reagent: In a separate container, prepare a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol. Add this solution dropwise to the stirred L-leucine solution at room temperature. A molar excess of FDNB is typically not required if the reaction is allowed to proceed to completion.

-

Reaction: Allow the mixture to stir at room temperature for approximately 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6] The disappearance of the L-leucine spot and the appearance of a new, yellow spot corresponding to DNP-leucine indicates the progression of the reaction.

-

Work-up and Extraction:

-

Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the carboxyl group of the DNP-leucine, making it less water-soluble and more soluble in organic solvents. It also protonates any unreacted amino acids.

-

Transfer the acidified mixture to a separatory funnel and extract the DNP-leucine into diethyl ether. Repeat the extraction process two to three times to ensure complete recovery of the product.

-

Combine the organic extracts and wash them with distilled water to remove any remaining acid and water-soluble impurities.

-

-

Isolation and Purification:

-

Dry the ethereal solution over anhydrous sodium sulfate to remove any residual water.

-

Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude, yellow solid product.

-

For higher purity, the crude N-(2,4-Dinitrophenyl)-L-leucine can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

Product Characterization

Confirmation of the successful synthesis and the purity of N-(2,4-Dinitrophenyl)-L-leucine is essential. Several analytical techniques can be employed for this purpose.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [7][8] |

| Molecular Weight | 297.27 g/mol | [7][8] |

| Appearance | Light yellow to yellow crystalline powder | [8] |

| Melting Point | 96-100 °C | |

| CAS Number | 1655-57-8 | [7][8] |

Spectroscopic and Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): As mentioned in the protocol, TLC is a quick and effective method to monitor the reaction and assess the purity of the final product.[6] The DNP-leucine will appear as a distinct yellow spot.

-

UV-Vis Spectroscopy: DNP-amino acids exhibit a characteristic absorption maximum in the ultraviolet-visible region, which can be used for quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(2,4-Dinitrophenyl)-L-leucine will show characteristic peaks for the N-H stretching of the secondary amine, the C=O stretching of the carboxylic acid, and the N-O stretching of the nitro groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the covalent linkage between the dinitrophenyl group and the leucine moiety.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of N-(2,4-Dinitrophenyl)-L-leucine, providing definitive confirmation of its identity.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantitative analysis of DNP-amino acids.[9][10]

Applications and Significance

The synthesis of N-(2,4-Dinitrophenyl)-L-leucine and other DNP-amino acids has been historically pivotal in protein sequencing.[1][6] While Edman degradation has largely superseded the Sanger method for sequential protein sequencing, the dinitrophenylation reaction remains a valuable tool in biochemistry and biotechnology for:

-

N-terminal amino acid identification: Determining the identity of the first amino acid in a protein or peptide chain.[3][4]

-

Quantitative amino acid analysis: DNP-amino acids can be separated and quantified by chromatography.

-

Hapten carriers: The dinitrophenyl group is a widely used hapten in immunological studies to elicit an antibody response when conjugated to a carrier protein.[11]

-

Probing enzyme active sites: The reactivity of FDNB with amino groups can be used to identify essential amino acid residues in the active sites of enzymes.

Safety Considerations

-

1-Fluoro-2,4-dinitrobenzene (FDNB) is toxic and a skin irritant. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

-

Organic solvents such as ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity during their use.

This in-depth guide provides the necessary theoretical and practical knowledge for the successful synthesis and characterization of N-(2,4-Dinitrophenyl)-L-leucine. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently produce this important amino acid derivative for a variety of scientific applications.

References

- Vedantu.

- Chemsrc. L-Leucine,N-(2,4-dinitrophenyl) | CAS#:1655-57-8.

- G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. (2019-08-20).

- Quora. How does Sanger's reagent work?. (2014-12-29).

- SlideShare. 1. How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012).

- PubChem. N-(2,4-Dinitrophenyl)-L-leucine.

- Stack Exchange. Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016-02-16).

- TCI Chemicals. N-(2,4-Dinitrophenyl)-L-leucine 1655-57-8.

- PubChem. N-(2,4-Dinitrophenyl)-DL-leucine.

- Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons.

- PubMed. Determination of [14C]leucine specific radioactivity utilizing high-performance liquid chromatography to isolate the double-labeled dinitrophenyl methyl ester.

- PubMed.

- ResearchGate.

- SYnAbs. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019-09-25).

- Fisher Scientific. N-(2,4-Dinitrophenyl)-L-leucine 99.0+%, TCI America™.

Sources

- 1. Sangers reagent is used for the identification of A class 11 chemistry CBSE [vedantu.com]

- 2. quora.com [quora.com]

- 3. drklbcollege.ac.in [drklbcollege.ac.in]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2,4-Dinitrophenyl)-L-leucine | C12H15N3O6 | CID 15487857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(2,4-Dinitrophenyl)-L-leucine 99.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. Determination of [14C]leucine specific radioactivity utilizing high-performance liquid chromatography to isolate the double-labeled dinitrophenyl methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synabs.be [synabs.be]

Navigating the Nuances of N-(2,4-Dinitrophenyl)-L-leucine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the use of derivatized amino acids is fundamental. Among these, N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu) serves as a valuable tool in various analytical and synthetic applications. However, its utility is matched by a need for meticulous handling and a thorough understanding of its chemical nature. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple checklist of precautions to provide a deep, evidence-based understanding of the "why" behind the safe and effective use of this compound.

The Chemical Personality of DNP-Leu: Understanding Inherent Risks

N-(2,4-Dinitrophenyl)-L-leucine is a crystalline solid, typically appearing as a light yellow to orange powder. Its chemical structure, featuring a dinitrophenyl group attached to the amino acid leucine, dictates its reactivity and potential hazards. The dinitrophenyl moiety, in particular, is the primary driver of the compound's safety profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₆ | |

| Molecular Weight | 297.27 g/mol | |

| Melting Point | 96.0 to 100.0 °C | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Solubility | Almost transparent in Methanol |

The presence of two nitro groups on the phenyl ring renders the dinitrophenyl group highly electron-withdrawing. This has several important consequences:

-

Flammability: N-(2,4-Dinitrophenyl)-L-leucine is classified as a flammable solid[1][2]. The nitro groups can act as an internal oxygen source, lowering the energy barrier for combustion.

-

Explosive Potential of Related Compounds: While specific data for DNP-Leu is limited, related compounds like 2,4-dinitrophenol (DNP) are known to be explosive when dry, heated, or subjected to shock or friction[3][4][5]. This is a critical consideration for the storage and handling of any dinitrophenyl-containing compound. The underlying principle is the rapid, exothermic decomposition of the nitroaromatic system.

-

Light Sensitivity: DNP-amino acid derivatives are known to be sensitive to light. Exposure can lead to decomposition, which can affect experimental results and potentially create unknown byproducts[6]. This photodegradation is a common characteristic of nitroaromatic compounds.

-

Reactivity with Bases: N-(2,4-dinitrophenyl)amino acids can undergo base-catalyzed cyclization[7][8]. This reaction is a key consideration in designing experimental conditions, as unintended pH shifts can lead to the formation of artifacts.

A Self-Validating System for Safe Handling: Protocols and Rationale

A robust safety protocol is not merely a set of rules, but a system that inherently validates its own effectiveness. This is achieved by understanding the risks and implementing controls that are both practical and grounded in chemical principles.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin, eye, and respiratory irritation from L-leucine and the known hazards of dinitrophenyl compounds, a comprehensive PPE strategy is non-negotiable.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or dust generation, chemical safety goggles are essential.

-

Skin Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Given the potential for absorption, it is prudent to change gloves immediately upon contamination. A lab coat should be worn at all times to protect street clothing and skin.

-

Respiratory Protection: Work with solid N-(2,4-Dinitrophenyl)-L-leucine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.

Caption: A logical pathway for the safe disposal of N-(2,4-Dinitrophenyl)-L-leucine waste.

Field-Proven Methodologies: Chromatographic Analysis of DNP-Amino Acids

The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) to form DNP-amino acids is a classic method for N-terminal sequencing of peptides and proteins, as well as for their quantification. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to separate and identify these derivatives.[9][10]

Detailed Protocol for Thin-Layer Chromatography (TLC) of DNP-Leucine

This protocol provides a robust method for the qualitative analysis of DNP-Leucine.

Materials:

-

N-(2,4-Dinitrophenyl)-L-leucine standard

-

Silica gel TLC plates

-

Developing chamber

-

Solvent system (e.g., Chloroform:Methanol:Acetic Acid in a 90:8:2 ratio)

-

UV lamp (for visualization, although DNP-amino acids are colored)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the DNP-Leucine standard in a suitable solvent like methanol or ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate. Allow the spot to dry completely.

-

Development: Place the TLC plate in a developing chamber pre-saturated with the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and immediately mark the solvent front. Allow the plate to dry in a fume hood. The DNP-Leucine spot will be visible as a yellow-orange spot. The position of the spot can be used for identification by comparing it to a known standard.

-

Documentation: Record the appearance of the chromatogram. The spots can fade over time, so immediate documentation is recommended.

Causality Behind the Choices:

-

Silica Gel: The polar stationary phase (silica gel) interacts with the polar DNP-amino acid.

-

Solvent System: The mobile phase is a mixture of solvents with varying polarities. The separation is based on the differential partitioning of the DNP-amino acid between the stationary and mobile phases. By adjusting the solvent composition, the retention factor (Rf) can be optimized for better separation.

-

Visualization: The dinitrophenyl group is a chromophore, making the spots colored and easily visible without the need for additional staining reagents.

Conclusion: A Culture of Safety and Scientific Rigor

The safe and effective use of N-(2,4-Dinitrophenyl)-L-leucine is not merely about following a list of rules but about cultivating a deep understanding of its chemical properties and potential hazards. By integrating the principles of chemical reactivity, implementing self-validating safety protocols, and utilizing field-proven methodologies, researchers can confidently and responsibly leverage the utility of this important biochemical tool. This approach not only ensures the safety of laboratory personnel but also enhances the integrity and reliability of the scientific data generated.

References

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

-

MDPI. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2020, June 14). Reactions of Amino acids- Reactions with both NH2&COOH groups - NInhydrin Test - CSIR,GATE,JEE,NEET. Retrieved from [Link]

-

ACS Publications. (n.d.). Study of the thermal decomposition of dinitrophenyl N,N-dialkyldithiocarbamates and related compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Retrieved from [Link]

-

PubMed. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

-

PubMed. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Retrieved from [Link]

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

SciSpace. (n.d.). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Retrieved from [Link]

-

Waters. (n.d.). Hydrolysis of Food and Feed Samples. Retrieved from [Link]

- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.

-

SciSpace. (n.d.). quantitative analysis of amino acids using paper chromatography. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Retrieved from [Link]

-

All Waste Matter. (2020, April 19). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. Retrieved from [Link]

-

PubMed. (2023, January 28). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Retrieved from [Link]

-

Japan Pharmaceutical Excipients Council. (n.d.). Part I / L-Leucine 569. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Pure. (2023, March 1). Biomolecular Fishing: Design, Green Synthesis, and Performance of l-Leucine-Molecularly Imprinted Polymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. PMC. Retrieved from [Link]

Sources

- 1. N-(2,4-Dinitrophenyl)-L-leucine | C12H15N3O6 | CID 15487857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dinitrophenyl)-L-leucine | 1655-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. amherst.edu [amherst.edu]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Terminal Peptide Sequencing via the Sanger Method

Abstract

The precise sequence of amino acids—a protein's primary structure—is fundamental to its function, folding, and interaction within biological systems. The groundbreaking work of Frederick Sanger in the mid-20th century provided the first definitive proof that proteins possess a specific, genetically determined amino acid sequence.[1][2] His method, centered on the use of 1-fluoro-2,4-dinitrobenzene (FDNB), laid the foundational principles for protein sequencing. This guide provides a detailed examination of the Sanger method for N-terminal amino acid identification. We will explore the core chemical principles, including the derivatization of the N-terminal amino acid to form a stable N-(2,4-dinitrophenyl) adduct, and present a step-by-step workflow from reaction to identification. Furthermore, we will contextualize the Sanger method by comparing it with subsequent technologies like Edman degradation and discuss its enduring significance in the field of protein chemistry.

Introduction: The Foundational Importance of Primary Structure

In the landscape of drug development and molecular biology, understanding a protein's primary structure is not merely an academic exercise; it is a prerequisite for elucidating function, predicting three-dimensional conformation, and engineering novel therapeutics. Before Frederick Sanger's seminal work on insulin, the concept of proteins as molecules with a precise, unvarying sequence of amino acids was not universally accepted.[1][3] Sanger's development of a method to identify the N-terminal amino acid was the critical first step in his successful sequencing of insulin, a landmark achievement that earned him the 1958 Nobel Prize in Chemistry and forever changed our understanding of molecular biology.[1][2][4]

This guide focuses on the core of that discovery: the use of Sanger's reagent to identify the first amino acid in a polypeptide chain. This process results in the formation of a derivative, such as N-(2,4-Dinitrophenyl)-L-leucine if leucine is the N-terminal residue, which serves as an identifiable tag.

The Core Principle: Sanger's Reagent and N-Terminal Derivatization

The Sanger method for N-terminal analysis hinges on the specific and robust chemical reaction between the polypeptide and 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent.[5][6][7]

The Chemistry: The reaction is a nucleophilic aromatic substitution.[5] It is conducted under mildly alkaline conditions (pH ~8-9), typically using a sodium bicarbonate buffer.[1] This elevated pH is critical as it ensures the N-terminal α-amino group of the peptide is deprotonated and therefore highly nucleophilic. This potent nucleophile attacks the electron-deficient carbon atom bonded to the fluorine in the DNFB molecule. The highly electronegative nitro groups on the benzene ring facilitate this attack, and the fluorine atom is subsequently displaced as a fluoride ion.[1]

This forms a very stable covalent bond between the dinitrophenyl group and the N-terminal amino acid, resulting in a 2,4-dinitrophenyl-peptide (DNP-peptide).[8][9] This DNP adduct is characteristically yellow, a feature that historically aided in its visual detection and isolation.[3]

Caption: Chemical derivatization of a peptide's N-terminus using DNFB.

The Sanger Method: A Step-by-Step Workflow

The identification of the N-terminal amino acid is accomplished through a destructive but definitive four-step process. The key principle is that the bond linking the DNP group to the N-terminal amino acid is resistant to acid hydrolysis, whereas all the internal peptide bonds are not.[7][10]

-

Step 1: Derivatization with DNFB: The polypeptide of interest is reacted with DNFB under mild alkaline conditions, as described above, to form the DNP-peptide.[8]

-

Step 2: Acid Hydrolysis: The DNP-peptide is subjected to harsh acidic conditions (e.g., 6 M HCl at elevated temperatures) for several hours.[11] This treatment cleaves all the peptide bonds, releasing the constituent amino acids of the original polypeptide into the solution as free amino acids.[10][11] Crucially, the stable DNP-tagged N-terminal amino acid is also released, intact.

-

Step 3: Extraction and Separation: The resulting mixture contains one DNP-amino acid and a collection of unlabeled free amino acids. The DNP-amino acid, being more hydrophobic due to the aromatic DNP group, can be selectively extracted from the aqueous solution using an organic solvent like ether.[3]

-

Step 4: Chromatographic Identification: The isolated DNP-amino acid is then identified. Sanger originally used paper chromatography, but modern approaches would employ High-Performance Liquid Chromatography (HPLC).[3][11] The retention time of the unknown DNP-amino acid is compared against the retention times of known DNP-amino acid standards, allowing for unambiguous identification.[3][8]

Caption: The experimental workflow for N-terminal identification via the Sanger method.

Detailed Experimental Protocol

This protocol outlines the necessary steps for identifying the N-terminal amino acid of a model peptide (e.g., one with an expected mass of 1-5 kDa).

Reagents & Materials:

-

Purified peptide sample (lyophilized)

-

1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)

-

Sodium bicarbonate (NaHCO₃) buffer (e.g., 1 M, pH ~8.5)

-

Ethanol, reagent grade

-

Diethyl ether, reagent grade

-

Hydrochloric acid (HCl), 6 M

-

Standard DNP-amino acid solutions for HPLC

-

Reaction vials, heating block, centrifuge, HPLC system

Procedure:

-

Solubilization: Dissolve approximately 1 mg of the purified peptide and 5 mg of NaHCO₃ in 100 µL of deionized water in a microcentrifuge tube.[5]

-

Derivatization: Add 200 µL of the DNFB solution in ethanol to the peptide solution.[5] Mix gently and incubate at room temperature for 2-3 hours with occasional vortexing. A yellow precipitate of the DNP-peptide may form.[5]

-

Purification of DNP-Peptide: Centrifuge the mixture to pellet the DNP-peptide. Carefully remove the supernatant. Wash the pellet sequentially with water, ethanol, and finally diethyl ether to remove unreacted DNFB and other impurities. Air-dry the pellet.

-

Hydrolysis: Add 200 µL of 6 M HCl to the dried DNP-peptide pellet. Seal the vial under vacuum or nitrogen to prevent oxidation. Heat at 110°C for 16-24 hours.

-

Extraction of DNP-Amino Acid: After cooling, add 500 µL of deionized water to the hydrolysate. Extract the yellow DNP-amino acid by adding 500 µL of diethyl ether and vortexing vigorously. Centrifuge to separate the phases.

-

Preparation for Analysis: Carefully transfer the upper ether layer (containing the DNP-amino acid) to a new tube. Evaporate the ether to dryness under a gentle stream of nitrogen.

-

HPLC Analysis: Re-dissolve the dried DNP-amino acid in a suitable mobile phase (e.g., acetonitrile/water). Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

-

Data Interpretation: Compare the retention time of the peak from the sample to the retention times of the DNP-amino acid standards run under identical conditions to identify the N-terminal residue.

Comparative Analysis: Sanger Method vs. Edman Degradation

The most significant limitation of the Sanger method is its destructive nature; only the N-terminal residue is identified while the rest of the polypeptide is destroyed during hydrolysis.[1][8] This prevents sequential analysis. To overcome this, Pehr Edman developed an alternative method, Edman degradation, which became the gold standard for protein sequencing for many decades.[12][13]

| Feature | Sanger Method | Edman Degradation |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Phenyl isothiocyanate (PITC)[14] |

| Principle | N-terminal labeling followed by complete peptide hydrolysis.[11] | Sequential N-terminal labeling, cleavage, and conversion.[12][14] |

| Peptide Integrity | Destroyed after one cycle.[1][8] | Remainder of the peptide remains intact for the next cycle.[12] |

| Outcome | Identifies only the N-terminal amino acid. | Determines the amino acid sequence step-by-step.[13] |

| Throughput | Single residue identification. | Sequential analysis of up to 50-60 residues is possible.[8] |

Historical Significance and Conclusion

While modern high-throughput techniques like mass spectrometry have largely supplanted chemical degradation methods for large-scale protein sequencing, the importance of Sanger's work cannot be overstated.[15] His method was the first to prove that a protein has a discrete, definable primary structure, a concept that forms the bedrock of molecular biology.[1] It provided the first-ever sequence of a protein, insulin, and established the fundamental strategy of using chemical derivatization to analyze polypeptides.[2][4]

References

-

Creative Biolabs. (n.d.). Protein Sequencing: Techniques & Applications. Retrieved from [Link]

-

Filo. (2025, January 9). Concepts: 2,4-dinitrofluorobenzene, N-terminal amino acid identification, ... Retrieved from [Link]

-

Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). N-Terminal Sequencing: Methods and Applications. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). What Distinguishes Sanger Sequencing from Edman Sequencing. Retrieved from [Link]

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

Sanger, F. (1958, December 11). The chemistry of insulin. Nobel Lecture. Retrieved from [Link]

-

University of California, Davis. (n.d.). Peptide and Protein Analysis. Retrieved from [Link]

-

Awesome Biochemistry. (2022, January 21). 13. Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]

-

Berg, P. (2014). Frederick Sanger (1918–2013). PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

-

Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Wikipedia. (n.d.). Frederick Sanger. Retrieved from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Frederick Sanger (1918–2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Frederick Sanger - Wikipedia [en.wikipedia.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. youtube.com [youtube.com]

- 7. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. [askfilo.com]

- 10. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]

- 15. N-Terminal Sequencing: Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Note: High-Yield Synthesis and MS Characterization of N-(2,4-Dinitrophenyl)-L-Leucine

This Application Note is structured to serve as a definitive technical guide for the synthesis, purification, and mass spectrometric characterization of N-(2,4-Dinitrophenyl)-L-Leucine (DNP-L-Leucine).

Abstract

Derivatization of amino acids with 2,4-dinitrofluorobenzene (FDNB, Sanger’s Reagent) is a foundational technique in protein chemistry, originally developed for N-terminal sequencing. In modern proteomics and metabolomics, DNP-derivatization is utilized to enhance the hydrophobicity of amino acids, improving their retention on Reverse-Phase Liquid Chromatography (RPLC) columns and altering their ionization efficiency in Mass Spectrometry (MS). This guide details a robust, self-validating protocol for the preparation of DNP-L-Leucine, followed by a validated LC-MS/MS workflow for its analysis.

Chemical Principle & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Stoichiometry:

Reaction Pathway Diagram

Figure 1: Simplified

Safety & Handling (Critical)

-

FDNB (Sanger’s Reagent): A potent vesicant and skin sensitizer. It can cause severe dermatitis and is mutagenic.

-

Light Sensitivity: DNP derivatives are photosensitive. Perform reactions in amber glassware or wrap vessels in aluminum foil.

Materials & Equipment

| Component | Specification | Purpose |

| L-Leucine | >99% Purity, HPLC Grade | Analyte / Precursor |

| 1-Fluoro-2,4-dinitrobenzene | (FDNB), >98% | Derivatizing Agent |

| Sodium Bicarbonate | 1.0 M Aqueous Solution | Buffer (pH maintenance) |

| Ethanol | Absolute | Solvent for FDNB |

| Hydrochloric Acid | 1.0 N and 6.0 N | Acidification/Precipitation |

| Ethyl Acetate | HPLC Grade | Extraction Solvent |

| LC-MS/MS System | Triple Quadrupole (QqQ) | Analytical Validation |

Synthesis Protocol

Phase 1: Derivatization

-

Preparation of Leucine Solution: Dissolve 131 mg (1.0 mmol) of L-Leucine in 10 mL of 1.0 M

.-

Checkpoint: Solution must be clear. If cloudy, sonicate.[2] The pH should be ~8.5.

-

-

Preparation of FDNB Solution: Dissolve 200 mg (~1.1 mmol, slight excess) of FDNB in 10 mL of absolute ethanol.

-

Reaction Initiation: Slowly add the FDNB/Ethanol solution to the Leucine/Bicarbonate solution while stirring.

-

Visual Validator: The mixture will turn a pale yellow initially.

-

-

Incubation: Cover the flask with foil to exclude light. Stir at room temperature (

) for 2 hours.-

Self-Validating Step: After 2 hours, the solution should be a deep, bright yellow . If the solution is colorless or very pale, the pH may have dropped too low, preventing the reaction.

-

Phase 2: Quenching & Workup

-

Acidification: Carefully add 1N HCl dropwise to the reaction mixture until the pH reaches ~1.0–2.0.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the mixture to a separatory funnel.[2]

-

Add 20 mL Ethyl Acetate. Shake vigorously for 1 minute; vent frequently.

-

Allow phases to separate. Collect the upper organic layer (Yellow).

-

Repeat extraction of the aqueous layer with another 10 mL Ethyl Acetate.

-

-

Drying: Combine organic layers and dry over anhydrous

. Filter and evaporate the solvent under nitrogen or vacuum. -

Reconstitution: Dissolve the yellow residue in 50:50 Water:Methanol for LC-MS analysis.

Mass Spectrometry Analysis

DNP-amino acids can be analyzed in both positive and negative ESI modes. Negative mode is often preferred for sensitivity due to the electron-withdrawing nitro groups, but Positive mode is standard for structural elucidation of the amino acid backbone.

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes. DNP-Leucine is hydrophobic and will elute later than free Leucine.

MS Source Parameters (ESI Positive)

-

Capillary Voltage: 3500 V

-

Gas Temperature:

-

Nebulizer: 35 psi

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are calculated based on the theoretical fragmentation of the DNP-Leucine molecule (

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Annotation |

| 298.1 ( | 86.1 | 20 - 30 | Quantifier. Leucine Immonium Ion (Specific to Leu) |

| 298.1 ( | 252.1 | 10 - 15 | Qualifier. Loss of Nitro group ( |

| 298.1 ( | 132.1 | 35 | Cleavage of DNP-N bond (Leucine fragment) |

Fragmentation Logic Diagram

Figure 2: MS/MS fragmentation pathway for DNP-L-Leucine in Positive ESI mode.

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / Pale Color | pH too low during reaction. | Ensure pH is maintained at 8.5 using NaHCO3. FDNB hydrolyzes slowly, but low pH stops amine reactivity. |

| Precipitate in LC | Incomplete removal of salts. | Ensure the LLE step is thorough.[2] Filter reconstituted sample through 0.2 µm PTFE filter. |

| No Signal in MS | Ion Suppression or Wrong Polarity. | Check ESI polarity. DNP groups are electron-withdrawing; if Positive mode fails, try Negative mode ( |

| Double Peaks | Isomerization. | DNP-Leucine is chiral. If racemization occurred (rare under mild conditions), you may see split peaks on a chiral column, but single peak on C18. |

References

-

Sanger, F. (1945). "The free amino groups of insulin."[7] Biochemical Journal, 39(5), 507–515.

-

Studier, M. H., et al. (1970).[9] "Mass spectrometry of DNP-amino acids combination with paper chromatography." Biochemical and Biophysical Research Communications, 40(4), 894–900.[9]

-

Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology."

-

Rosu, F., et al. (2002). "Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes." Journal of Mass Spectrometry.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. youtube.com [youtube.com]

- 3. bu.edu [bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]

- 6. uni-giessen.de [uni-giessen.de]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Sci-Hub. Mass spectrometry of DNP-amino acids combination with paper chromatography / Biochemical and Biophysical Research Communications, 1970 [sci-hub.box]

Application of DNP-L-leucine in protein structure determination.

Application Notes & Protocols

Topic: Application of Dynamic Nuclear Polarization (DNP) Enhanced Solid-State NMR for High-Resolution Protein Structure Determination

Abstract

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a uniquely powerful technique for determining the atomic-resolution structure and dynamics of proteins that are intractable by other methods, such as large insoluble aggregates, amyloid fibrils, and membrane-bound proteins.[1][2] However, the primary obstacle for ssNMR has historically been its inherent low sensitivity.[3][4] The advent of Dynamic Nuclear Polarization (DNP) has revolutionized the field by providing a mechanism to dramatically increase NMR signal intensities, often by two orders of magnitude or more.[5][6] DNP achieves this by transferring the very high spin polarization of unpaired electrons to the surrounding atomic nuclei.[3][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific principles, experimental protocols, and practical applications of DNP-enhanced ssNMR in modern structural biology. We will delve into the causality behind experimental choices, from isotopic labeling strategies focusing on key amino acids like L-leucine to the meticulous preparation of samples for cryogenic analysis. It is important to note that "DNP" in the context of high-resolution NMR refers to the physical phenomenon of Dynamic Nuclear Polarization, and should not be confused with the metabolic agent 2,4-dinitrophenol, which has entirely different applications in cell biology.[8][9]

The Scientific Foundation of DNP-Enhanced NMR

The Challenge: Overcoming the Sensitivity Barrier in Solid-State NMR

NMR spectroscopy detects the weak magnetic moments of atomic nuclei.[10] The low thermal equilibrium polarization of these nuclear spins, particularly for isotopes like ¹³C and ¹⁵N that are essential for protein studies, results in a low signal-to-noise ratio. This challenge is magnified in the solid state, where broad spectral lines and the sheer number of atoms in a protein complex can make signal detection prohibitively time-consuming, if not impossible. For decades, this sensitivity limit restricted ssNMR to highly abundant and relatively small systems.

The Solution: The Principle of Dynamic Nuclear Polarization

Dynamic Nuclear Polarization (DNP) directly addresses the sensitivity bottleneck by harnessing the much larger magnetic moment and polarization of electrons.[3] In a high magnetic field and at cryogenic temperatures (~100 K), the spin polarization of electrons approaches unity, whereas nuclear spins remain only minutely polarized.[4] DNP utilizes a microwave source to irradiate the sample at or near the electron paramagnetic resonance (EPR) frequency, which drives the transfer of this high electron polarization to the surrounding nuclear spins.[7] This hyperpolarization then propagates throughout the protein via nuclear spin diffusion, leading to a massive enhancement of the NMR signal.[11]

The primary DNP mechanisms relevant to biological ssNMR at high magnetic fields are the Solid Effect (SE) and the Cross Effect (CE) .[7][12] The Cross Effect, which involves two coupled electrons, is generally the most efficient mechanism for the biradical polarizing agents commonly used in modern biological DNP-ssNMR.[7][13]

Caption: The core mechanism of Dynamic Nuclear Polarization (DNP).

The Key Ingredient: Polarizing Agents

Since proteins do not typically contain unpaired electrons, they must be introduced exogenously. This is accomplished by doping the sample with a solution containing a stable organic radical, known as the Polarizing Agent (PA).[14][15] The choice of PA is critical for DNP efficiency and depends on the sample environment and magnetic field strength. For biological applications, PAs must be soluble in aqueous cryoprotectants and stable. Nitroxide-based biradicals are the most common and effective PAs for DNP at high magnetic fields.[14]

| Polarizing Agent | Common Abbreviation | Typical Application / Solvent System | Key Characteristics |

| 1-(TEMPO-4-oxy)-3-(TEMPO-4-amino)propan-2-ol | TOTAPOL | General purpose, aqueous solutions.[14] | One of the first widely successful biradicals for DNP. |

| 4-amino-4-carboxy-TEMPO-N-O-TEG-N-O-TEMPO-4-amino-4-carboxy | AMUPol | Highly soluble in aqueous buffers.[16] | Excellent performance in biological samples, hydrophilic. |

| Bis-α,γ-diphenylene-β-phenyl-allyl | BDPA | Used in non-polar environments. | Relies on the Solid Effect (SE) pathway.[7] |

| 4-(N,N-dimethyl-N-(2-hydroxy-3-(4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-ylamino)propyl)amino)-2,2,6,6-tetramethylpiperidine 1-oxyl | TEKPol | Excellent performance in aqueous systems, high enhancements. | A newer generation, highly efficient biradical.[17] |

Table 1: Common Polarizing Agents for Biological DNP-ssNMR.

Experimental Workflow for Protein Structure Determination

The path from a target protein to a high-resolution structure using DNP-ssNMR is a multi-step process that demands careful planning and execution at each stage.

Caption: Experimental workflow for DNP-ssNMR protein structure determination.

Isotopic Labeling: Making the Protein Visible

For detailed structural analysis, the protein must be enriched with NMR-active isotopes, primarily ¹³C and ¹⁵N.[2] This is typically achieved by expressing the protein in bacteria grown on labeled media. While uniform labeling is common, selective labeling of specific amino acid types is a powerful strategy to simplify complex spectra and isolate specific interactions.

Focus on L-Leucine, Valine, and Isoleucine: Methyl groups on Leucine, Valine, and Isoleucine (LVIs) are excellent probes of protein structure and dynamics. They are often located in the hydrophobic core, report on protein folding, and provide crucial long-range distance information.[18] By providing labeled biosynthetic precursors (e.g., α-ketoisovalerate) in the growth media, it is possible to produce proteins where only the LVI methyl groups are ¹³C-labeled.[18] This drastically simplifies the ¹³C spectrum, enabling the unambiguous assignment of long-range contacts that define the protein's tertiary structure.

Protocol: DNP-ssNMR Sample Preparation

This protocol is a critical determinant of DNP performance. The goal is to create a homogenous, vitrified (glassy) sample upon freezing, which allows for efficient polarization transfer.[6]

Materials:

-

Isotopically labeled protein of interest (e.g., 10-20 mg)

-

Polarizing Agent stock solution (e.g., 32 mM TEKPol in DMSO)

-

Cryoprotectant buffer (e.g., 60:30:10 v/v/v d₈-glycerol:D₂O:H₂O)

-

Solid-state NMR rotor (e.g., 3.2 mm sapphire) and packing tools

Methodology:

-

Protein Preparation: Concentrate the purified, isotopically labeled protein to the highest possible stable concentration. The final sample state can be microcrystalline, sedimented soluble protein, reconstituted in liposomes, or amyloid fibrils.[2]

-

Solvent Exchange: If necessary, exchange the protein into the chosen cryoprotectant buffer. This is vital to prevent the formation of ice crystals upon freezing, which would severely degrade spectral quality and DNP efficiency.[19]

-

Addition of Polarizing Agent: Add the PA stock solution to the protein/cryoprotectant mixture to achieve a final concentration of 5-20 mM.[14] Gently mix to ensure homogeneity. The optimal concentration is a balance; too little radical provides insufficient polarization, while too much can cause excessive paramagnetic relaxation and signal broadening (bleaching).[15]

-

Rotor Packing: Carefully transfer the final viscous mixture into the ssNMR rotor using a specialized packing tool or gel-loading pipette tip. Centrifugation is often required to pack the sample tightly and remove air bubbles. A homogenous, void-free sample is essential for stable magic-angle spinning (MAS) and optimal spectral resolution.

-

Quality Control: Visually inspect the packed rotor to ensure there are no air bubbles or phase separation.

DNP-ssNMR Data Acquisition

Experiments are performed on a specialized DNP-ssNMR spectrometer.[20]

Instrumentation:

-

High-field NMR magnet (e.g., 14.1 T / 600 MHz ¹H frequency)

-

Solid-state NMR console

-

Low-temperature MAS probe capable of temperatures around 100 K

-

High-power microwave source (gyrotron) tuned to the electron resonance frequency (~395 GHz at 14.1 T)[20]

Key Experimental Parameters:

| Parameter | Typical Value | Rationale / Causality |

|---|---|---|

| Temperature | 90 - 110 K | Cryogenic temperatures are required to lengthen electron spin relaxation times, making DNP mechanisms efficient.[20] |

| Magic Angle Spinning (MAS) Rate | 8 - 20 kHz | MAS averages out anisotropic interactions, leading to sharper spectral lines and higher resolution.[5] |

| Microwave Power | 5 - 12 W | Drives the electron-to-nucleus polarization transfer. Power must be optimized to maximize enhancement without overheating the sample.[20] |

| ¹H-¹³C Cross-Polarization (CP) | 0.5 - 2 ms | Efficiently transfers polarization from abundant ¹H to dilute ¹³C nuclei, enhancing the signal of the protein backbone and sidechains. |

| Recycle Delay | 2 - 5 s | The time between scans. DNP significantly shortens the required delay by accelerating the restoration of nuclear polarization. |

Table 2: Typical experimental parameters and their scientific basis for DNP-ssNMR of proteins.

Commonly used experiments include 2D and 3D ¹³C-¹³C and ¹⁵N-¹³C correlation experiments, which reveal through-bond and through-space connectivities between atoms, forming the basis for resonance assignment and structure determination.[21]

Applications and Field-Proven Insights

The sensitivity gains from DNP have opened new frontiers in structural biology that were previously inaccessible.[5][22]

-

Membrane Proteins: DNP allows the study of membrane proteins in their native-like lipid bilayer environments, a feat that is extremely challenging for crystallography and solution NMR.[4] This provides unprecedented insight into the function of channels, transporters, and receptors.

-

Amyloid Fibrils: The large, insoluble, and non-crystalline nature of amyloid aggregates makes them ideal targets for DNP-ssNMR.[1] This has led to high-resolution structures of fibrils associated with Alzheimer's and Parkinson's diseases, providing crucial information for drug development.[23]

-

In-Cell Structural Biology: Perhaps the most exciting frontier is the application of DNP to study proteins directly inside mammalian cells.[24][25] Despite the extremely low concentration of target proteins within the crowded cellular milieu, DNP provides the necessary sensitivity boost to obtain structural information in the most native environment possible.[13][16]

Conclusion: A New Era in Structural Biology

Dynamic Nuclear Polarization has fundamentally transformed the landscape of solid-state NMR, turning it from a niche technique into a powerful, mainstream tool for structural biology. By overcoming the primary limitation of sensitivity, DNP-ssNMR empowers researchers to tackle increasingly complex and physiologically relevant biological systems at atomic resolution. The continued development of more efficient polarizing agents, advanced NMR hardware, and sophisticated labeling strategies, such as those focusing on key residues like L-leucine, promises to further expand the horizons of what is achievable, providing ever-deeper insights into the molecular basis of life.

References

- New applications of solid-state NMR in structural biology. Emerging Topics in Life Sciences.

- Structural biology applications of solid st

- Structural biology applications of solid state MAS DNP NMR.

- Dynamic Nuclear Polarization (DNP) Spectroscopy. Bridge12 Technologies.

- Dynamic Nuclear Polarization Opens New Perspectives for NMR Spectroscopy in Analytical Chemistry.

- DNP‐Supported Solid‐State NMR Spectroscopy of Proteins Inside Mammalian Cells. PMC.

- In‐cell DNP‐supported solid‐state NMR protocol.

- New applications of solid-st

- Cellular Applications of DNP Solid‐St

- Dynamic Nuclear Polarization of Biomembrane Assemblies. PMC NIH.

- Dynamic Nuclear Polarization (DNP). National Resource for Advanced NMR Technology.

- Mechanisms of Dynamic Nuclear Polarization in Insul

- An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polariz

- Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. PMC.

- Dynamic Nuclear Polarization in Solid St

- Mechanisms of dynamic nuclear polarization in insul

- Sample preparation str

- Application of DNP-enhanced solid-state NMR to studies of amyloid-β peptide interaction with lipid membranes. PMC.

- Dynamic nuclear polariz

- Assessment of L-leucine binding to LeuT WT by solid state NMR.

- 2,4 Dinitrophenol as Medicine. MDPI.

- dinitrophenol Activ

- Polarizing agents for efficient high field DNP solid-state NMR spectroscopy under magic-angle spinning: from design principles to formulation str

- Dynamic Nuclear Polarization of Deuter

- NMR-Based Methods for Protein Analysis.

- Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. Journal of the American Chemical Society.

- Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-st

- Protein Structure Determin

- Hierarchy of the Components in Spray-Dried, Protein-Excipient Particles Using DNP-Enhanced NMR Spectroscopy.

Sources

- 1. New applications of solid-state NMR in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bridge12.com [bridge12.com]

- 4. Dynamic Nuclear Polarization of Biomembrane Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Dynamic Nuclear Polarization (DNP) – National Resource for Advanced NMR Technology [nmrprobe.org]

- 7. Dynamic Nuclear Polarization in Solid State NMR - The Science Snail [sciencesnail.com]

- 8. 2,4 Dinitrophenol as Medicine | MDPI [mdpi.com]

- 9. dinitrophenol Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Sample preparation strategies dnp experiments | Bruker [bruker.com]

- 15. Polarizing agents for efficient high field DNP solid-state NMR spectroscopy under magic-angle spinning: from design principles to formulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polarization NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dynamic Nuclear Polarization of Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application of DNP-enhanced solid-state NMR to studies of amyloid-β peptide interaction with lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. DNP‐Supported Solid‐State NMR Spectroscopy of Proteins Inside Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Application Note: A Systematic Approach to Mobile Phase Optimization for the Separation of DNP-Amino Acids by RP-HPLC

Introduction: The Enduring Relevance of DNP-Amino Acid Analysis

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, produces stable 2,4-dinitrophenyl (DNP) derivatives, a cornerstone technique in protein chemistry.[1][2] This method, famously employed by Frederick Sanger in the first successful sequencing of a protein, insulin, remains a robust tool for identifying N-terminal amino acids.[1][3] The success of this analysis hinges on the effective chromatographic separation of the resulting DNP-amino acids, which are moderately stable under the acid hydrolysis conditions used to break peptide bonds.[1]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for this separation. The technique separates molecules based on their hydrophobicity, with more hydrophobic compounds being retained longer on the non-polar stationary phase.[4] The critical element governing the success and reproducibility of this separation is the composition of the mobile phase. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for systematically optimizing mobile phase composition for the robust separation of DNP-amino acids.

The Central Role of Mobile Phase in RP-HPLC Separations

In RP-HPLC, the mobile phase is typically a mixture of an aqueous component (often with a buffer) and a water-miscible organic solvent. Altering the properties of this mobile phase is the most powerful tool for controlling the retention and selectivity of the separation.[5] For DNP-amino acids, which possess both a hydrophobic dinitrophenyl group and an ionizable carboxylic acid group, precise control over the mobile phase is paramount.

The key variables to manipulate are:

-

Aqueous Component (pH and Buffer): Controls the ionization state of the analytes.

-

Organic Modifier (Type and Concentration): Controls the overall retention of the analytes.

-

Elution Mode (Isocratic vs. Gradient): Determines how the mobile phase composition changes during the analytical run.

Deconstructing the Mobile Phase: Causality and Experimental Choices

The Aqueous Component: Mastering pH for Optimal Selectivity

The ionization state of DNP-amino acids is highly dependent on the mobile phase pH. Each DNP-amino acid has a carboxylic acid group (pKa ≈ 2-3) and, in some cases, ionizable side chains. The mobile phase pH dictates whether these groups are protonated (neutral) or deprotonated (ionized/charged).

-

Scientific Principle: In reversed-phase chromatography, the neutral (non-ionized) form of a molecule is less polar and therefore more strongly retained on the non-polar stationary phase.[5][6][7] The ionized form is more polar and will elute earlier.[5]

-

Expert Insight: To achieve maximum retention and often better peak shape for acidic compounds like DNP-amino acids, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[8] This practice, known as ion suppression, ensures that the carboxylic acid group is fully protonated, maximizing its hydrophobicity and interaction with the C18 stationary phase.[5]

-

Practical Application: For DNP-amino acids, a low pH mobile phase (typically pH 2.0 - 3.0) is ideal. This ensures that the primary separating factor is the hydrophobicity of the amino acid side chain, rather than complex mixed-mode interactions arising from partial ionization.

Choosing the Right Buffer: Using an unbuffered acidic solution is not recommended, as minor fluctuations can lead to significant and unpredictable shifts in retention time, especially if the pH is close to the analyte's pKa.[6] A buffer is essential for maintaining a constant pH.[8][9]

-

Causality: A buffer is most effective at a pH close to its pKa.[9] For a target pH of 2.5, a phosphate buffer is an excellent choice, as phosphoric acid has a pKa of 2.1.[9] Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[9]

-

Trustworthiness: Always use high-purity HPLC-grade reagents and water to prepare buffers. Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter before use to prevent particulate matter from damaging the column and pump seals.

The Organic Modifier: Controlling Retention Time

The organic modifier reduces the polarity of the mobile phase, thereby increasing its elution strength and decreasing the retention times of analytes.[10]

-

Common Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.

-

Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm). It is often the preferred solvent for gradient elution.

-

Methanol: Can offer different selectivity for certain compounds due to its protic nature.[10]

-

-

Expert Insight: The choice between ACN and MeOH can alter the elution order (selectivity) of closely related compounds. For method development, it is often beneficial to screen both solvents. A 10% increase in the organic modifier concentration can be expected to cause a 2- to 3-fold decrease in analyte retention.[10]

Elution Mode: Isocratic vs. Gradient Elution

-

Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simple and robust but is only suitable for separating a limited number of compounds with similar hydrophobicities.

-

Gradient Elution: The concentration of the organic modifier is increased over the course of the run. This is the preferred method for complex mixtures like a full panel of DNP-amino acids, which span a wide range of polarities.[4]

Visualizing the Workflow: A Systematic Approach

The following diagram outlines the logical workflow for developing and optimizing a mobile phase for DNP-amino acid separation.

Caption: Workflow for systematic mobile phase optimization.

Experimental Protocols

Protocol: Preparation of Mobile Phase

Objective: To prepare the aqueous and organic mobile phases for RP-HPLC analysis.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄), 85%

-

0.22 µm membrane filters (nylon or PVDF)

Procedure for Mobile Phase A (25 mM Potassium Phosphate, pH 2.5):

-

Weigh 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask or glass beaker.

-

Stir until fully dissolved.

-

Place a calibrated pH probe into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH of the solution reaches 2.5.

-

Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

-

Filter the buffer through a 0.22 µm membrane filter into a clean mobile phase reservoir bottle.

-

Degas the solution using vacuum filtration, sonication, or helium sparging.

Procedure for Mobile Phase B (100% Acetonitrile):

-

Pour a sufficient volume of HPLC-grade acetonitrile into a clean mobile phase reservoir bottle.

-

Filter and degas as described in steps 5 and 6 above.

Protocol: Gradient Method Development for DNP-Amino Acids

Objective: To develop a robust gradient elution method for separating a standard mixture of DNP-amino acids.

Instrumentation and Columns:

-

HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

-

Stationary Phase: C18 silica-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Mobile Phase A | 25 mM Potassium Phosphate, pH 2.5 | Ion suppression for acidic analytes.[5][8] |

| Mobile Phase B | Acetonitrile (ACN) | Good UV transparency and elution strength. |

| Column Temp. | 40 °C | Improves efficiency and reduces viscosity.[12] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at 360 nm | DNP group has a strong absorbance maximum near this wavelength. |

| Injection Vol. | 10 µL | Standard volume; can be optimized for sensitivity. |

Step-by-Step Method Development:

-

Scouting Gradient:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

-

Inject the DNP-amino acid standard mixture.

-

Run a broad linear gradient to determine the retention window of the analytes.

-

| Time (min) | % Mobile Phase B (ACN) |